Cas no 2171304-55-3 ((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid)
(3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid
- 2171304-55-3
- (3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid
- EN300-1495630
-
- Inchi: 1S/C27H32N2O5/c1-2-8-19(15-25(30)29-14-7-9-18(16-29)26(31)32)28-27(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-6,10-13,18-19,24H,2,7-9,14-17H2,1H3,(H,28,33)(H,31,32)/t18-,19?/m0/s1
- InChI Key: JQCDBMLDTRQAET-OYKVQYDMSA-N
- SMILES: O(C(NC(CCC)CC(N1CCC[C@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.9Ų
(3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1495630-0.05g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-0.1g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-0.25g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-0.5g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-1.0g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-2.5g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-5.0g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-10.0g |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1495630-50mg |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1495630-100mg |
(3S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]piperidine-3-carboxylic acid |
2171304-55-3 | 100mg |
$2963.0 | 2023-09-28 |
(3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid
Introduction to (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid (CAS No. 2171304-55-3)
(3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid (CAS No. 2171304-55-3) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and chemical properties make it an essential building block in the development of novel drugs and peptides.
The Fmoc group, specifically the 9H-fluoren-9-ylmethoxycarbonyl moiety, is a widely used protecting group in peptide synthesis due to its stability under mild conditions and ease of removal. This protecting group prevents unwanted side reactions during the synthesis of complex peptides, ensuring high yields and purity of the final product. The (3S)-1-3-amino hexanoyl segment of the molecule contributes to its versatility in forming various peptide linkages, making it a valuable reagent in both academic and industrial settings.
The piperidine-3-carboxylic acid portion of the compound adds further complexity and functionality. Piperidine rings are common in many bioactive compounds due to their ability to form hydrogen bonds and interact with biological targets. The carboxylic acid functional group can be readily modified through esterification, amidation, or other chemical transformations, allowing for the creation of diverse derivatives with tailored biological activities.
Recent studies have highlighted the potential applications of (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid in the development of novel therapeutics. For instance, a 2022 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of potent inhibitors for specific enzymes involved in cancer progression. The researchers demonstrated that derivatives of this compound exhibited significant anti-tumor activity in both in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.
In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid in modulating protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their dysregulation is implicated in various diseases. The study found that derivatives of this compound could effectively disrupt specific PPIs, opening new avenues for therapeutic intervention in conditions such as neurodegenerative disorders and inflammatory diseases.
The synthetic accessibility and functional versatility of (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid make it an attractive candidate for combinatorial chemistry approaches. Combinatorial libraries generated from this compound can be screened for a wide range of biological activities, accelerating the discovery process for new drugs and therapeutic agents.
In conclusion, (3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid (CAS No. 2171304-55-3) is a multifaceted organic compound with significant potential in pharmaceutical research and development. Its unique chemical structure and properties make it an invaluable tool for scientists working on novel therapeutics and bioactive molecules. As research continues to uncover new applications and derivatives, this compound is likely to play an increasingly important role in advancing medical science.
2171304-55-3 ((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-3-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)